molecular formula C28H21N4O6+ B12566671 N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide

N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide

Cat. No.: B12566671
M. Wt: 509.5 g/mol
InChI Key: QRMQGNGFAAYYAR-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide is a complex organic compound that features both pyrimidine and chromen structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and chromen intermediates, followed by their coupling under specific conditions.

    Pyrimidine Intermediate Synthesis: This step involves the formation of the pyrimidine ring through a series of condensation reactions.

    Chromen Intermediate Synthesis: The chromen structure is synthesized through cyclization reactions.

    Coupling Reaction: The final step involves coupling the pyrimidine and chromen intermediates using reagents such as coupling agents and catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and chromen derivatives, such as:

  • N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide
  • 2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide

Uniqueness

What sets N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide apart is its combined pyrimidine and chromen structures, which provide a unique set of chemical and biological properties. This dual structure allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C28H21N4O6+

Molecular Weight

509.5 g/mol

IUPAC Name

N-(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-3-ium-5-ylidene)-2-(4-oxo-2-phenylchromen-6-yl)oxyacetamide

InChI

InChI=1S/C28H20N4O6/c1-31-27(35)25(26(29)32(28(31)36)18-10-6-3-7-11-18)30-24(34)16-37-19-12-13-22-20(14-19)21(33)15-23(38-22)17-8-4-2-5-9-17/h2-15,29H,16H2,1H3/p+1

InChI Key

QRMQGNGFAAYYAR-UHFFFAOYSA-O

Canonical SMILES

CN1C(=O)C(=NC(=O)COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4)C(=[N+](C1=O)C5=CC=CC=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.